3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-2-methylpyrazole with a suitable amine, followed by cyclization to form the pyrazolopyrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with hydrogen replacing the bromine atom.
Substitution: Formation of substituted derivatives with azide, cyanide, or other functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with ion channels, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Known for its P2X7 receptor antagonistic properties.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Investigated as a necroptosis inhibitor.
Pyrazolo[3,4-d]pyrimidine: Explored as a CDK2 inhibitor with potential anticancer activity.
Uniqueness
3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound notable for its unique pyrazolo-pyrazine structure. With a molecular formula of C7H8BrN3O and a molecular weight of approximately 230.06 g/mol, this compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores the biological activity of this compound, including its synthesis, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Bromine atom at the 3-position
- Methyl group at the 2-position
- Carbonyl functional group contributing to its reactivity
Table 1: Structural Comparison with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
6,7-Dihydro-pyrazolo[1,5-a]pyrazin-4(5H)-one | C7H8N4O | Lacks bromine substitution; potential different activity |
3-Chloro-2-methyl-pyrazolo[1,5-a]pyrazin-4(5H)-one | C7H8ClN3O | Chlorine substitution may alter receptor interaction profile |
2-Methyl-pyrazolo[1,5-a]pyrazin-4(5H)-one | C7H8N4O | Simplified structure without halogen |
Enzyme Inhibition and Receptor Modulation
Research indicates that this compound exhibits significant biological activities. It has been explored for its potential as an enzyme inhibitor and receptor modulator in various therapeutic contexts.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of pyrazole compounds exhibited cytotoxicity against several cancer cell lines:
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of specific kinases : Such as Aurora-A kinase, which is crucial in cell cycle regulation.
- Modulation of apoptotic pathways : Inducing apoptosis in cancer cells through various signaling pathways.
Study on Antitumor Activity
A comprehensive study evaluated the antitumor activity of various pyrazole derivatives, including this compound. The findings indicated:
- Significant inhibition of cell proliferation in multiple cancer cell lines.
- The compound showed a promising IC50 against HCT116 and MCF-7 cell lines with values around 0.39 ± 0.06 µM and 0.46 ± 0.04 µM respectively .
Inhibition Studies
Further investigations revealed that compounds similar to this compound inhibited important cellular pathways:
Properties
Molecular Formula |
C7H8BrN3O |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
3-bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H8BrN3O/c1-4-5(8)6-7(12)9-2-3-11(6)10-4/h2-3H2,1H3,(H,9,12) |
InChI Key |
DZIJBEQCHGTLTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCNC(=O)C2=C1Br |
Origin of Product |
United States |
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